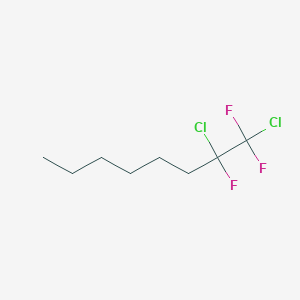
4-Butoxy-1,1,2-trifluorobut-1-ene
Vue d'ensemble
Description
4-Butoxy-1,1,2-trifluorobut-1-ene is an organic compound with the molecular formula C8H13F3O It is a fluorinated butene derivative, characterized by the presence of a butoxy group and three fluorine atoms
Méthodes De Préparation
The synthesis of 4-Butoxy-1,1,2-trifluorobut-1-ene can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-1,1,2-trifluorobut-1-ene with butanol in the presence of a base such as potassium hydroxide. The reaction is typically carried out under reflux conditions to facilitate the substitution of the bromine atom with the butoxy group .
Industrial production methods may involve continuous synthesis processes to ensure high efficiency and yield. These methods often utilize advanced reactors and precise control of reaction conditions to optimize the production of this compound .
Analyse Des Réactions Chimiques
4-Butoxy-1,1,2-trifluorobut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the butoxy group can be replaced by other nucleophiles.
Addition Reactions: The double bond in the butene moiety allows for addition reactions with electrophiles, such as halogens or hydrogen halides.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form alkanes or alkenes.
Common reagents used in these reactions include potassium hydroxide, halogens, and hydrogen halides. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Butoxy-1,1,2-trifluorobut-1-ene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology and Medicine: Its derivatives may be explored for potential pharmaceutical applications due to their unique chemical properties.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants .
Mécanisme D'action
The mechanism of action of 4-Butoxy-1,1,2-trifluorobut-1-ene involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in a wide range of chemical reactions. The butoxy group provides additional functionalization, making it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
4-Butoxy-1,1,2-trifluorobut-1-ene can be compared with other similar compounds, such as:
4-Bromo-1,1,2-trifluorobut-1-ene: This compound has a bromine atom instead of a butoxy group, making it more reactive in substitution reactions
4-Ethoxy-1,1,2-trifluorobut-1-ene: Similar to this compound, but with an ethoxy group, which may result in different reactivity and applications
The uniqueness of this compound lies in its combination of fluorine atoms and a butoxy group, providing a balance of reactivity and stability that is valuable in various chemical processes.
Propriétés
IUPAC Name |
4-butoxy-1,1,2-trifluorobut-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3O/c1-2-3-5-12-6-4-7(9)8(10)11/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMDRNLSDAZWHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCC(=C(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901299796 | |
| Record name | 4-Butoxy-1,1,2-trifluoro-1-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901299796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
229957-01-1 | |
| Record name | 4-Butoxy-1,1,2-trifluoro-1-butene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=229957-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Butoxy-1,1,2-trifluoro-1-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901299796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-6-[5-(2-thienyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridazine](/img/structure/B3040604.png)

![2-Chloro-1-[4-(5-nitro-2-pyridyl)piperazino]ethan-1-one](/img/structure/B3040606.png)



![2-{2-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]-5-nitrophenyl}-1,3-dithiolane](/img/structure/B3040610.png)


![2-Chloro-3-[2-nitro-4-(trifluoromethyl)phenoxy]pyridine](/img/structure/B3040615.png)
![2,3-Dichloro-4-[2-(2,4-difluorophenyl)hydrazono]but-2-enoic acid](/img/structure/B3040617.png)
![2,3,3-trichloro-N-[6-(4-fluorophenoxy)pyridin-3-yl]prop-2-enamide](/img/structure/B3040618.png)

